molecular formula C20H21FN2O3 B247843 1-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE

1-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE

Cat. No.: B247843
M. Wt: 356.4 g/mol
InChI Key: SCOMFPMFSIJABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE is a synthetic organic compound that features a piperazine ring substituted with a 3-fluoro-benzoyl group and a m-tolyloxy-ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 3-Fluoro-benzoyl Group: The 3-fluoro-benzoyl group can be introduced via an acylation reaction using 3-fluorobenzoyl chloride and piperazine in the presence of a base such as triethylamine.

    Attachment of the m-Tolyloxy-ethanone Moiety: The final step involves the reaction of the intermediate with m-tolyloxy-ethanone under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antibacterial and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(3-Fluoro-benzyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone: Similar structure but with a benzyl group instead of a benzoyl group.

    3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Structurally modified piperazine derivatives with different biological activities.

Uniqueness

1-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluoro-benzoyl group and a m-tolyloxy-ethanone moiety makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21FN2O3

Molecular Weight

356.4 g/mol

IUPAC Name

1-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

InChI

InChI=1S/C20H21FN2O3/c1-15-4-2-7-18(12-15)26-14-19(24)22-8-10-23(11-9-22)20(25)16-5-3-6-17(21)13-16/h2-7,12-13H,8-11,14H2,1H3

InChI Key

SCOMFPMFSIJABJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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